

Application of Nourseothricin (Streptothricin) in CRISPR/Cas9 Gene Editing

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Compound of Interest

Compound Name: Streptothricin

Cat. No.: B1209867

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Introduction

The CRISPR/Cas9 system has become an indispensable tool for precise genome editing. However, the efficiency of desired editing events, particularly those relying on Homology-Directed Repair (HDR), can be low in many cell types. To address this, selectable markers are often employed to enrich the population of successfully edited cells. Nourseothricin, a member of the **streptothricin** class of aminoglycoside antibiotics, coupled with its resistance gene, Nourseothricin N-acetyl transferase (nat or sat), offers a robust and efficient selection system for CRISPR/Cas9-mediated gene editing in a wide range of organisms, including mammalian cells.

Nourseothricin inhibits protein synthesis in both prokaryotic and eukaryotic cells by inducing mRNA miscoding.[1] The nat gene encodes an enzyme that acetylates Nourseothricin, rendering it inactive and allowing cells expressing this gene to survive.[2] This system provides a powerful tool for selecting cells that have successfully integrated a donor template containing the nat cassette during CRISPR/Cas9 editing.

Advantages of the Nourseothricin Selection System:

- **High Efficiency:** Provides robust selection, leading to a significant enrichment of successfully edited cells.

- **Broad Applicability:** Effective in a wide variety of organisms, including bacteria, yeast, plants, and mammalian cells.[3]
- **Orthogonality:** The nat resistance gene is not endogenously present in most commonly used research organisms, and Nourseothricin shows no cross-reactivity with other common selection antibiotics like puromycin, hygromycin, or neomycin.[3][4] This makes it ideal for experiments requiring multiple rounds of selection or the use of multiple resistance markers.
- **Stability:** Nourseothricin is highly soluble in water and stable under various pH and temperature conditions.[4]

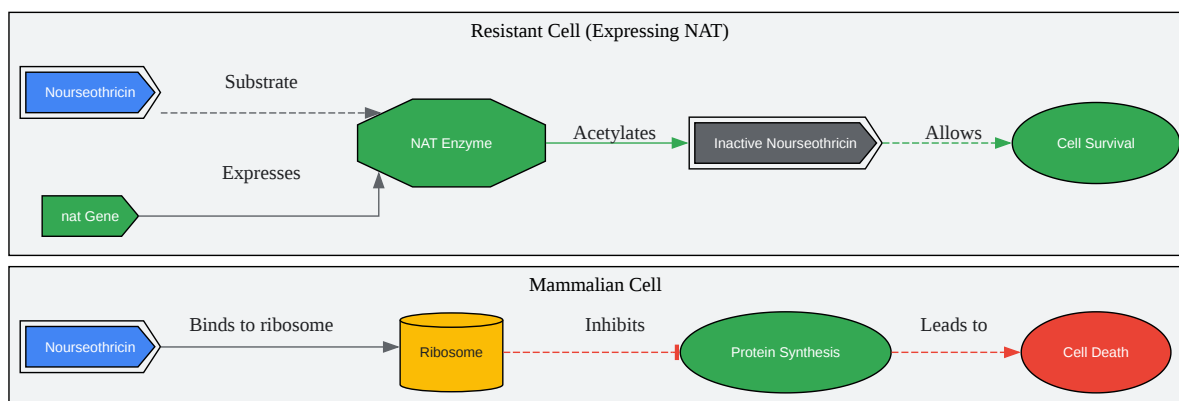
Quantitative Data

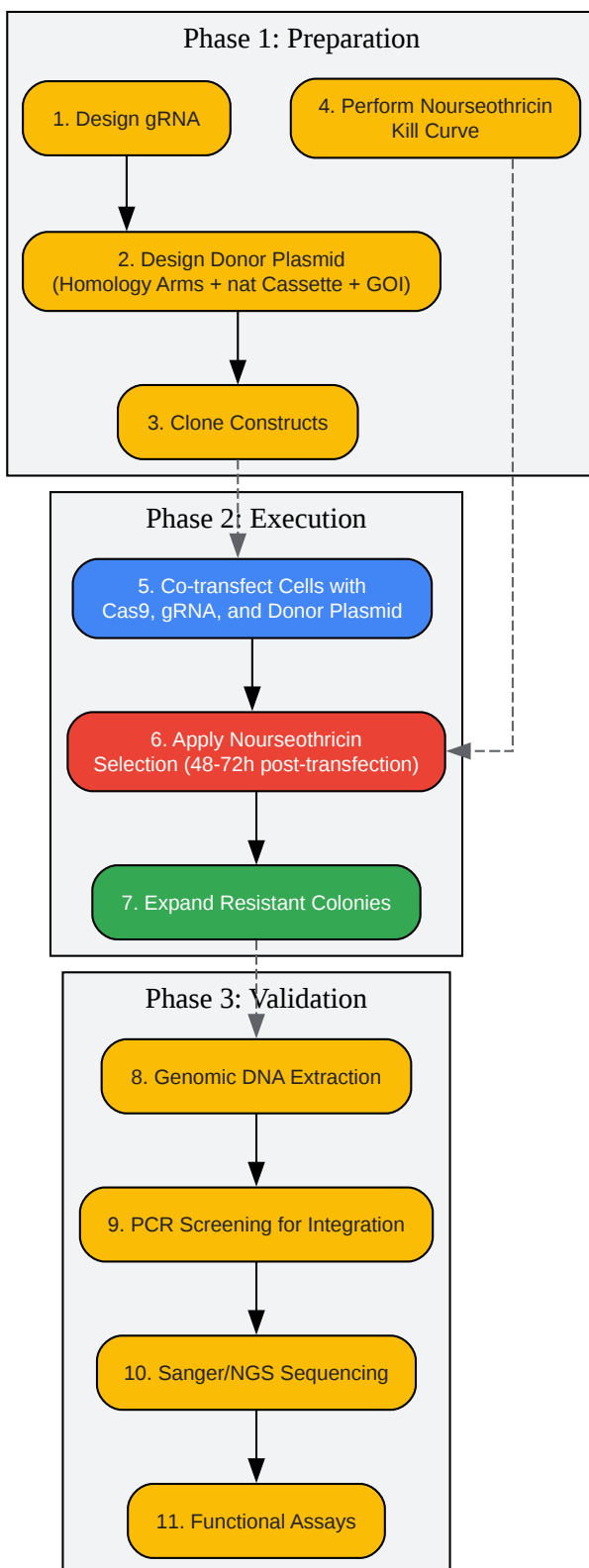
The optimal concentration of Nourseothricin for selection varies depending on the cell line. Therefore, it is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells.

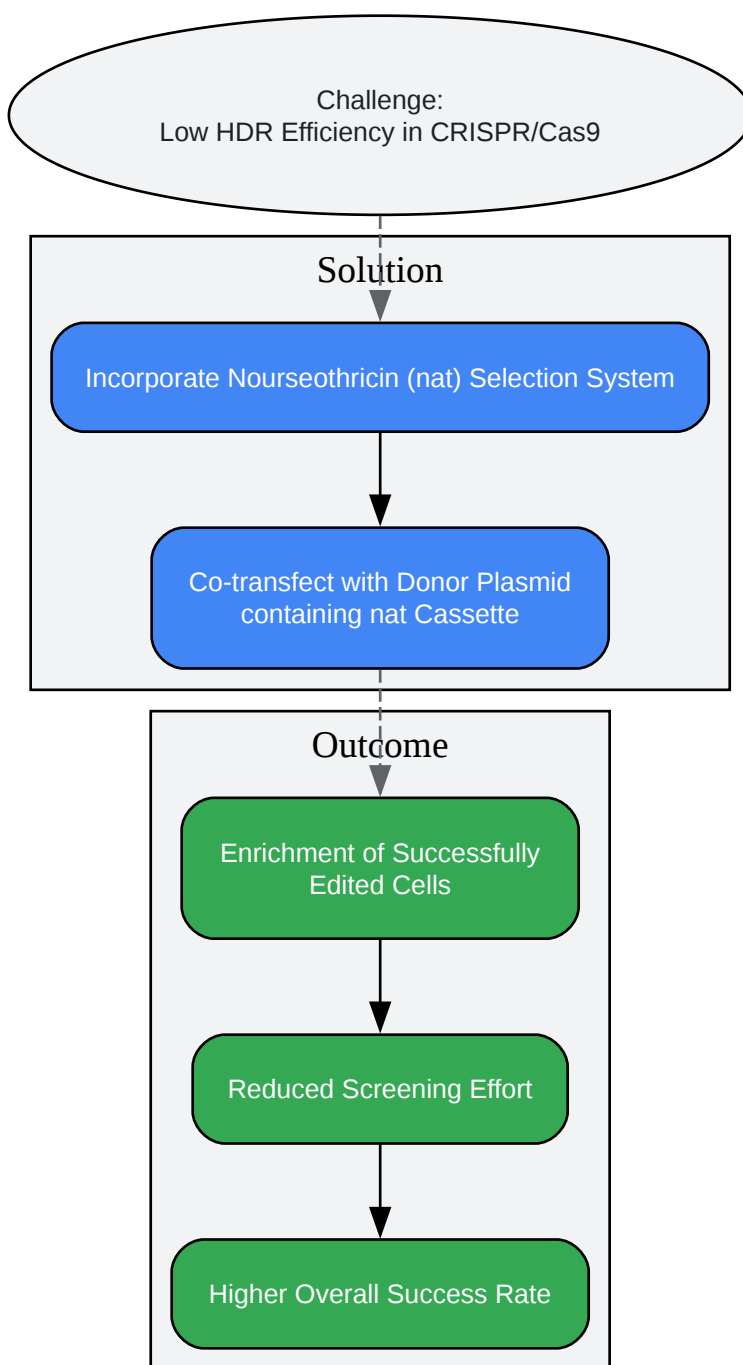
Cell Line	Organism	Minimal Inhibitory Concentration (MIC) / Selection Concentration (µg/mL)	Reference
HMEC	Human	MIC: 25, Selection: 50	[5]
HEK293T	Human	MIC: <25	[5]
BT549	Human	MIC: 25	[5]
U2OS	Human	MIC: 25	[5]
A2780	Human	MIC: 75	[5]
E. coli DH5α	Bacterium	IC50: 0.34 ± 0.09	[4]
E. coli BL21(DE3)	Bacterium	IC50: 1.07 ± 0.08	[4]
Saccharomyces cerevisiae	Yeast	Selection: 50-200	[5]
Pichia pastoris	Yeast	Selection: 50-200	[5]

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of Nourseothricin action and the resistance conferred by the Nourseothricin N-acetyl transferase (NAT) enzyme.







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